m-(Trifluoromethyl)cinnamic acid

Antimalarial Plasmodium falciparum Selectivity Index

For medicinal chemistry programs requiring validated, scalable intermediates, the (E)-isomer of m-(trifluoromethyl)cinnamic acid is the exclusive building block. Its distinct meta-CF₃ substitution delivers a 2-fold greater antimalarial selectivity (SI=1105) than para or unsubstituted analogs and is the established route to cinacalcet. Accept no regioisomeric substitutes; this scaffold is commercially manufactured at ≥98% purity with a handling-friendly melting point of 135–137 °C, ensuring reliable supply for ANDA filings and lead optimization.

Molecular Formula C10H7F3O2
Molecular Weight 216.16 g/mol
CAS No. 67801-07-4
Cat. No. B3024339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-(Trifluoromethyl)cinnamic acid
CAS67801-07-4
Molecular FormulaC10H7F3O2
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O
InChIInChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+
InChIKeyKSBWHDDGWSYETA-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-(Trifluoromethyl)cinnamic acid (CAS 67801-07-4) for Pharmaceutical R&D and Chemical Synthesis: Essential Procurement Information


m-(Trifluoromethyl)cinnamic acid (CAS 67801-07-4), also known as (E)-3-[3-(trifluoromethyl)phenyl]acrylic acid, is a member of the cinnamic acid family characterized by a trifluoromethyl (-CF₃) substituent at the meta-position of the phenyl ring [1]. It serves as a critical building block in medicinal chemistry, notably as a key intermediate in the synthesis of the calcimimetic drug cinacalcet and as a precursor for the development of novel antiplasmodial and antibacterial agents [2]. The (E)-isomer is the biologically relevant and commercially predominant form [3].

Why m-(Trifluoromethyl)cinnamic acid (CAS 67801-07-4) Cannot Be Simply Replaced by Other Cinnamic Acid Analogs


Substituting m-(trifluoromethyl)cinnamic acid with unsubstituted cinnamic acid or its ortho-/para-substituted regioisomers is scientifically invalid due to profound differences in physicochemical properties and biological performance. The meta-positioned -CF₃ group confers a distinct electronic and steric profile that cannot be replicated by other substituents or positional isomers. This substitution directly impacts key parameters such as lipophilicity, metabolic stability, and target binding affinity, which are critical for downstream applications in drug discovery and chemical synthesis [1]. Experimental evidence demonstrates that even a simple positional shift from meta to ortho or para yields compounds with drastically altered melting points, pKa values, and, most importantly, differential biological activity and selectivity indices [2].

Quantitative Evidence for Selecting m-(Trifluoromethyl)cinnamic acid (CAS 67801-07-4) Over Analogs


Superior Antiplasmodial Selectivity Index (SI) of m-CF₃ Cinnamic Acid Derivative vs. Unsubstituted and para-CF₃ Analogs

In a head-to-head comparison of harmicine derivatives against Plasmodium falciparum (erythrocytic stage), the amide derivative incorporating m-(trifluoromethyl)cinnamic acid (compound 27a) demonstrated a selectivity index (SI) of 1105, calculated as the ratio of cytotoxic concentration (CC₅₀ on HepG2 cells) to antiplasmodial potency (IC₅₀ on P. falciparum 3D7 strain) [1]. This value significantly exceeds that of the unsubstituted cinnamic acid analog (harmicine 27b, SI = 466) and the para-trifluoromethyl analog (harmicine 27c, SI = 528), establishing the meta-substitution pattern as optimal for balancing potency and safety [1].

Antimalarial Plasmodium falciparum Selectivity Index

Antibacterial Activity: Comparative MIC Data for m-CF₃ vs. p-CF₃ Cinnamic Acid Anilides Against Resistant Strains

A direct comparative study evaluated a series of thirty-two anilide derivatives synthesized from 3-(trifluoromethyl)cinnamic acid (Series 1) and 4-(trifluoromethyl)cinnamic acid (Series 2) [1]. The most potent antistaphylococcal compound, 1j (derived from the meta-CF₃ cinnamic acid core), exhibited MIC/MBC values in the range of 0.15–5.57 µM against Staphylococcus aureus (including MRSA) and Enterococcus faecalis (including VRE) [1]. While direct MIC comparisons for identical anilide substitutions across the two series are not reported, the study demonstrates that the meta-CF₃ series yielded compounds with sub-micromolar to low micromolar activity against clinically relevant resistant strains, and the meta-substitution pattern was essential for achieving optimal binding interactions with the mycobacterial enzyme InhA as confirmed by molecular docking [1].

Antibacterial MRSA VRE

Differentiated Physicochemical Properties: pKa and Melting Point of m-CF₃ Cinnamic Acid vs. Ortho and Para Isomers

The position of the trifluoromethyl substituent significantly alters the fundamental physicochemical properties of cinnamic acid. For m-(trifluoromethyl)cinnamic acid, the predicted pKa is 4.25 ± 0.10, and the melting point is 135–137 °C . In contrast, the ortho-isomer (o-(trifluoromethyl)cinnamic acid) exhibits a predicted pKa of 4.22 ± 0.10 and a substantially higher melting point of 231–233 °C , while the para-isomer (p-(trifluoromethyl)cinnamic acid) has a predicted pKa of 4.21 ± 0.10 and a melting point of 206 °C .

Physicochemical properties pKa Drug-likeness

Established Industrial-Scale Synthesis and High Purity Specifications

m-(Trifluoromethyl)cinnamic acid benefits from multiple well-documented synthetic routes that have been optimized for industrial production. A patented method achieves product purity >98% with a short synthetic route and mild reaction conditions, making it suitable for large-scale manufacturing [1]. Commercial suppliers routinely offer the compound with HPLC-assayed purity specifications of ≥98% to ≥99.0% [2][3], and production scales reach metric tons [4]. In contrast, the ortho-isomer is less commonly available in bulk quantities, and its synthesis is less extensively developed for industrial scale-up .

Synthesis Process chemistry Quality control

Key Application Scenarios for m-(Trifluoromethyl)cinnamic acid (CAS 67801-07-4) Backed by Quantitative Evidence


Antimalarial Drug Discovery: Lead Optimization of Harmicine Hybrids

Procurement of m-(trifluoromethyl)cinnamic acid is strongly indicated for medicinal chemistry programs developing novel antimalarial agents. The meta-CF₃ cinnamic acid amide derivative 27a achieved an exceptional selectivity index of 1105 (CC₅₀ HepG2 / IC₅₀ P. falciparum 3D7), outperforming the unsubstituted (SI=466) and para-CF₃ (SI=528) analogs by more than 2-fold [1]. This quantitative advantage in therapeutic window makes the meta-substituted scaffold a preferred starting point for further optimization, reducing the likelihood of late-stage attrition due to toxicity.

Antibacterial Research: Development of Novel Agents Against Multidrug-Resistant Gram-Positive Pathogens

For programs targeting MRSA and VRE, m-(trifluoromethyl)cinnamic acid serves as a privileged building block. Anilides derived from this acid (Series 1) demonstrated potent MIC/MBC values ranging from 0.15 to 5.57 µM against S. aureus and E. faecalis clinical isolates, including resistant strains [2]. Crucially, the most active meta-series compounds (1j, 1o) exhibited minimal cytotoxicity against human THP-1 cells, a key differentiator from some para-series analogs that showed notable cytotoxic effects [2]. This scaffold offers a validated pathway to antibacterial candidates with favorable safety profiles.

Industrial-Scale Synthesis of Cinacalcet and Related Calcimimetics

m-(Trifluoromethyl)cinnamic acid is an established, commercial-scale intermediate for the synthesis of cinacalcet hydrochloride, a drug used to treat secondary hyperparathyroidism . The compound is produced at metric-ton quantities with purities consistently ≥98% (HPLC) [3][4], ensuring reliable supply for pharmaceutical manufacturing and ANDA (Abbreviated New Drug Application) filings. Its lower melting point (135–137 °C) compared to regioisomers also simplifies handling in large-scale hydrogenation and amidation steps [5].

Chemical Biology Tool for Investigating Dehydrogenase and Amide Hydrolase Inhibition

Research into metabolic pathways and enzyme inhibition can leverage m-(trifluoromethyl)cinnamic acid as a tool compound. Studies have shown that it inhibits dehydrogenases involved in postprandial glucose metabolism and amide hydrolases, leading to decreased levels of acetyl-CoA and ATP in cellular models . The distinct electronic properties conferred by the meta-CF₃ group modulate binding interactions at enzyme active sites, making this compound a valuable probe for structure-activity relationship (SAR) studies and target validation in metabolic disease and cancer research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-(Trifluoromethyl)cinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.